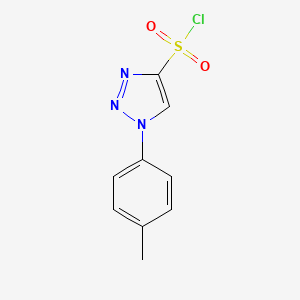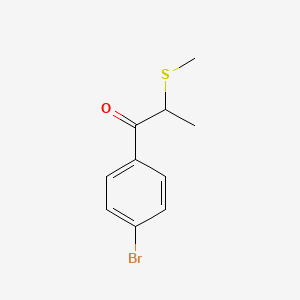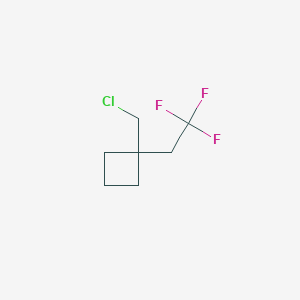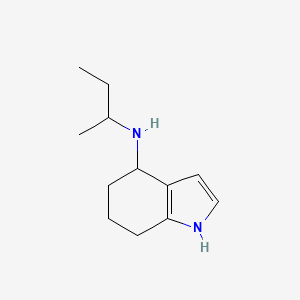
N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine is an organic compound that belongs to the class of indole derivatives. This compound features a butan-2-yl group attached to the nitrogen atom of the indole ring, which is partially hydrogenated. The structure of this compound makes it an interesting subject for various chemical and biological studies due to its potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4,5,6,7-tetrahydro-1H-indole with butan-2-yl halide under basic conditions. The reaction typically uses a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the indole nitrogen, followed by the addition of butan-2-yl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce any oxidized forms back to the original compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indole-4-one, while reduction may regenerate the original amine compound.
Scientific Research Applications
N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(Butan-2-yl)-1H-indol-4-amine: Similar structure but lacks the tetrahydro modification.
N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indole: Similar structure but without the amine group.
N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indole-4-one: Oxidized form of the compound.
Uniqueness
N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine is unique due to its specific combination of the butan-2-yl group and the partially hydrogenated indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N-butan-2-yl-4,5,6,7-tetrahydro-1H-indol-4-amine |
InChI |
InChI=1S/C12H20N2/c1-3-9(2)14-12-6-4-5-11-10(12)7-8-13-11/h7-9,12-14H,3-6H2,1-2H3 |
InChI Key |
UQTMNMIHBCSPDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1CCCC2=C1C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


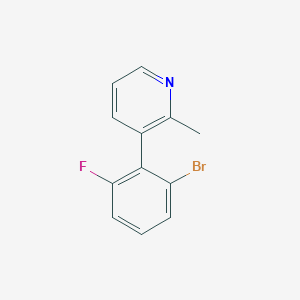
![4-Amino-1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13212925.png)

![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride](/img/structure/B13212930.png)
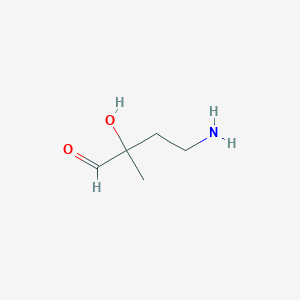
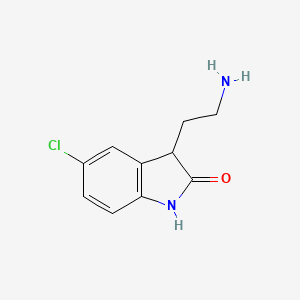
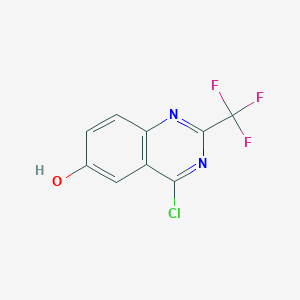
![5-Amino-1-[(benzyloxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13212951.png)

